molecular formula C5H9ClF2N4 B13455676 1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Cat. No.: B13455676
M. Wt: 198.60 g/mol
InChI Key: ZKSZOTOUMCMYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of triazole derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The triazole ring provides stability and facilitates interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(difluoromethyl)-1-methoxycyclobutyl]methanamine hydrochloride
  • 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

1-[3-(difluoromethyl)-1-methyl-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is unique due to its specific combination of a difluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C5H9ClF2N4

Molecular Weight

198.60 g/mol

IUPAC Name

[5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H8F2N4.ClH/c1-11-3(2-8)9-5(10-11)4(6)7;/h4H,2,8H2,1H3;1H

InChI Key

ZKSZOTOUMCMYPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(F)F)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.